molecular formula C22H26N4O4 B14935709 2-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one

2-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one

Cat. No.: B14935709
M. Wt: 410.5 g/mol
InChI Key: DVPQBMZGBNUJNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-2-OXOETHYL)-2,3,5,6,7,8-HEXAHYDROCINNOLIN-3-ONE is a complex organic compound that features a benzodioxole moiety, a piperazine ring, and a hexahydrocinnolinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-2-OXOETHYL)-2,3,5,6,7,8-HEXAHYDROCINNOLIN-3-ONE typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with piperazine, followed by subsequent reactions to introduce the hexahydrocinnolinone moiety. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-2-OXOETHYL)-2,3,5,6,7,8-HEXAHYDROCINNOLIN-3-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can be employed to reduce specific moieties within the compound.

    Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydride (NaH) and alkyl halides to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines

Scientific Research Applications

2-(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-2-OXOETHYL)-2,3,5,6,7,8-HEXAHYDROCINNOLIN-3-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-2-OXOETHYL)-2,3,5,6,7,8-HEXAHYDROCINNOLIN-3-ONE involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-2-OXOETHYL)-2,3,5,6,7,8-HEXAHYDROCINNOLIN-3-ONE is unique due to its combination of a benzodioxole moiety, a piperazine ring, and a hexahydrocinnolinone structure. This unique combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C22H26N4O4

Molecular Weight

410.5 g/mol

IUPAC Name

2-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-5,6,7,8-tetrahydrocinnolin-3-one

InChI

InChI=1S/C22H26N4O4/c27-21-12-17-3-1-2-4-18(17)23-26(21)14-22(28)25-9-7-24(8-10-25)13-16-5-6-19-20(11-16)30-15-29-19/h5-6,11-12H,1-4,7-10,13-15H2

InChI Key

DVPQBMZGBNUJNI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.